7-Benzyloxy-1H-indazole-3-carboxylic acid

Organic Synthesis Protecting Group Strategy Regioselectivity

Researchers developing kinase-targeted SAR libraries often face inconsistent yields due to unprotected indazole intermediates that degrade or cross-react. 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2) solves this with a stable 7-benzyloxy protecting group that withstands multi-step 3-position elaboration and is cleaved cleanly via hydrogenolysis. • Enables reproducible amide coupling at C3 without N-protection side reactions • ≥96% purity ensures reliable building block quality • Stored and shipped under refrigerated conditions to maintain stability.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 177941-17-2
Cat. No. B1342867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-1H-indazole-3-carboxylic acid
CAS177941-17-2
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C(=O)O
InChIInChI=1S/C15H12N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)(H,18,19)
InChIKeyZFVAAEXVMARVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxy-1H-indazole-3-carboxylic acid: Sourcing & Baseline


7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) is a heterocyclic building block featuring an indazole core protected at the 7-position by a benzyloxy group and functionalized with a carboxylic acid at the 3-position . It is commercially available with a typical purity specification of ≥95-97% and is primarily utilized as a synthetic intermediate in medicinal chemistry research .

7-Benzyloxy protected indazole building block
Carboxylic acid handle for amide coupling
High purity for reproducible synthetic workflows

7-Benzyloxy-1H-indazole-3-carboxylic acid: Analog Substitution Issues


Direct substitution of 7-Benzyloxy-1H-indazole-3-carboxylic acid with other benzyloxyindazole isomers or unprotected analogs is not chemically equivalent. The 7-benzyloxy group serves as a crucial protecting group for the indazole nitrogen and a key handle for further derivatization . Regioisomeric analogs, such as the 6-benzyloxy variant, may exhibit divergent solubility, stability, and reactivity profiles, which are critical for reproducible synthetic outcomes in multi-step pharmaceutical syntheses . While direct comparative quantitative data is not available in the public domain, class-level inference from the behavior of similar protected heterocycles underscores that positional isomerism can profoundly impact reaction yields and purification requirements .

Regioisomeric analogs (5- or 6-benzyloxy) are not interchangeable; may alter reaction yields and purification profiles.
7-Hydroxy analog lacks benzyl protection, leading to different solubility and stability behavior.
Unprotected indazole or isomers without the carboxylic acid handle may require additional synthetic steps.

7-Benzyloxy-1H-indazole-3-carboxylic acid: Differentiation Evidence


Regioisomeric Benzyloxy Protection

The compound possesses a benzyloxy group specifically at the 7-position of the indazole core. This is a critical structural differentiation from its 5- and 6-positional isomers, which are distinct chemical entities with different CAS numbers and predicted physicochemical properties [1]. The 7-position may offer steric and electronic advantages for subsequent deprotection or directed ortho-metalation reactions compared to other isomers, although direct comparative reaction yield data is not published [2].

Regioisomeric Benzyloxy Protection
Class-level inference
7-Benzyloxy (CAS 177941-17-2) vs. 6-Benzyloxy and 5-Benzyloxy isomers
Regioisomer selection critical for synthetic fidelity
Structural identity verified by CAS registry; no comparative reaction data
Organic Synthesis Protecting Group Strategy Regioselectivity

Lipophilicity vs. 7-Hydroxy Analog

The benzyloxy group at the 7-position confers a significantly higher predicted lipophilicity compared to its unprotected 7-hydroxy analog. The XLogP3 for 7-Benzyloxy-1H-indazole-3-carboxylic acid is calculated as 2.9 . In contrast, the 7-hydroxy analog has a molecular weight of 178.14 g/mol and a lower XLogP3 due to the polar hydroxyl group . This difference impacts membrane permeability and solubility, which are key considerations in lead optimization and drug formulation studies.

Lipophilicity vs. 7-Hydroxy Analog
Predicted (XLogP3)
XLogP3 = 2.9 (more lipophilic)
Lipophilicity difference may impact ADME profiling
Calculated value; experimental data not provided
Medicinal Chemistry Physicochemical Properties Lipophilicity

Carboxylic Acid Handle for Amide Coupling

The presence of the carboxylic acid group at the 3-position provides a reactive handle for downstream functionalization, most notably amide bond formation. This contrasts with the simpler analog 7-(benzyloxy)-1H-indazole (CAS: 351210-09-8), which lacks this key functional group . The carboxylic acid allows for direct conjugation to amines, making it a versatile intermediate for generating libraries of 3-amido-indazole derivatives, a common motif in kinase inhibitors and other bioactive molecules .

Carboxylic Acid Handle
Class-level inference
C-3 carboxylic acid enables amide bond formation
Direct coupling capability streamlines library synthesis
Avoids separate oxidation step; reference analog lacks acid group
Medicinal Chemistry Organic Synthesis Amide Bond Formation

7-Benzyloxy-1H-indazole-3-carboxylic acid: Recommended Applications


3-Amido-Indazole Library Synthesis for Kinase Discovery

This compound is optimally suited as a core scaffold for generating focused libraries of 3-substituted indazoles via amide coupling. The protected 7-benzyloxy group allows for late-stage diversification after the 3-position has been elaborated, a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR) around kinase targets . Its use as an intermediate is explicitly cited by vendors for pharmaceutical development, particularly in developing anti-inflammatory and analgesic drugs .

Lipophilic Prodrug Scaffold

The compound's relatively high predicted lipophilicity (XLogP3 = 2.9) makes it a suitable starting point for designing prodrugs or compounds intended to cross biological membranes. The benzyloxy group serves as a protecting group that can be cleaved under hydrogenolysis conditions to reveal the 7-hydroxy-indazole, which may act as a hydrogen bond donor/acceptor. This strategy is relevant for optimizing the oral bioavailability of drug candidates .

Benzyloxy-Indazole Analytical Standard

Given its defined structure and high commercial purity (≥95-97%) , this compound can serve as a reference standard in analytical chemistry. It is used to validate and calibrate HPLC, LC-MS, or NMR methods for the quality control of related indazole-based pharmaceutical substances and intermediates. This is a vendor-cited application for ensuring the consistency and purity of drug substances during manufacturing .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-Benzyloxy protection for late-stage diversification
Amide coupling efficiency and SAR exploration
Prodrug design studies
Lipophilic benzyloxy group
Membrane permeability and hydrogenolysis cleavage
Analytical reference standard
High purity and defined structure
HPLC/LC-MS method calibration

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